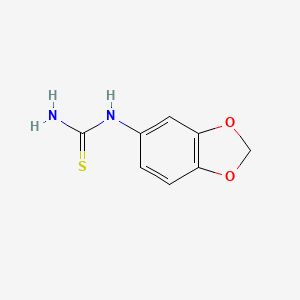

N-(1,3-benzodioxol-5-yl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDOVBDZDYIYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362989 | |

| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65069-55-8 | |

| Record name | N-1,3-Benzodioxol-5-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-5-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-(1,3-benzodioxol-5-yl)thiourea?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of N-(1,3-benzodioxol-5-yl)thiourea, a molecule of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, spectral characteristics, and potential biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical Properties and Data

This compound belongs to the class of thiourea derivatives containing a benzodioxole moiety. While specific experimental data for this exact compound is limited in publicly available literature, the following sections provide predicted properties and data from closely related analogues to offer a comprehensive profile.

Predicted Physicochemical Properties

Quantitative data for various N-(1,3-benzodioxol-5-yl) substituted thioureas have been computed and are available in public databases. These values provide an estimation of the compound's behavior in biological systems.

| Property | 1-(1,3-benzodioxol-5-yl)-3-(2-bromophenyl)thiourea | 1-(1,3-benzodioxol-5-yl)-3-cyclohexylthiourea | 1-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)thiourea |

| Molecular Weight | 351.22 g/mol | 278.37 g/mol | 317.32 g/mol |

| XLogP3 | 3.6 | 3.2 | 2.6 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 5 |

| Rotatable Bond Count | 2 | 2 | 2 |

| Exact Mass | 349.97246 Da | 278.10889899 Da | 317.04702701 Da |

| Topological Polar Surface Area | 74.6 Ų | 74.6 Ų | 120.4 Ų |

Note: Data sourced from PubChem entries for the respective compounds.

Spectroscopic Data of Analogous Compounds

FT-IR Spectroscopy:

The FT-IR spectrum of a related thiosemicarbazone, [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, shows characteristic peaks that can be extrapolated.[1]

| Functional Group | Wavenumber (cm⁻¹) |

| ν(N-H) | 3323 |

| ν(C=N) | 1585 |

| ν(N-N) | 1090 |

| ν(C=S) | 931 |

NMR Spectroscopy:

1H and 13C NMR data for various thiourea derivatives have been reported. The expected chemical shifts for this compound can be inferred from these examples. The protons of the benzodioxole ring are expected in the aromatic region, with a characteristic signal for the methylene bridge protons. The NH protons of the thiourea group typically appear as broad singlets in the downfield region.

Table of 1H NMR data for analogous thiourea derivatives (in DMSO-d6)

| Compound | NH (ppm) | Aromatic-H (ppm) | Other key signals (ppm) |

| 1-(Naphthalen-1-yl)-3-(p-tolyl)thiourea | 9.67 (brs, 1H) | 7.88 – 7.29 (m) | - |

| 1-Cyclohexyl-3-(naphthalen-1-yl)thiourea | 9.18 (brs, 1H) | 7.85 – 7.46 (m) | 3.91 (s, 4H), 1.79 (s, 4H), 1.56 (s, 4H) |

Note: Data sourced from supporting information for a study on thiourea synthesis.[2]

Table of 13C NMR data for analogous thiourea derivatives (in DMSO-d6)

| Compound | C=S (ppm) | Aromatic-C (ppm) | Other key signals (ppm) |

| 1-(Naphthalen-1-yl)-3-(p-tolyl)thiourea | 182.59 | 138.56, 136.82, 132.84, 130.66, 128.47, 127.30, 127.19, 127.13, 126.99, 126.97, 126.45, 125.99, 125.26, 122.65 | 52.81 |

| 1-Cyclohexyl-3-(naphthalen-1-yl)thiourea | 180.66 | 138.79, 132.87, 130.46, 127.21, 127.04, 126.65, 126.61, 125.80, 124.96, 122.34 | 50.64, 26.83, 26.14 |

Note: Data sourced from supporting information for a study on thiourea synthesis.[2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 5-amino-1,3-benzodioxole with an isothiocyanate precursor or by a one-pot reaction involving carbon disulfide. A general procedure adapted from the synthesis of other thioureas is provided below.[2]

Materials:

-

5-amino-1,3-benzodioxole

-

Carbon disulfide (CS2)

-

A suitable amine (e.g., diethylamine)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a glass tube, dissolve 5-amino-1,3-benzodioxole (1 equivalent) in DMSO.

-

Add carbon disulfide (1.2 equivalents) and a secondary amine like diethylamine (1.2 equivalents).

-

Stir the reaction mixture at 70°C for 1-12 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant effects. Derivatives bearing the benzodioxole moiety have shown particular promise as anticancer agents.

Anticancer Activity and EGFR Inhibition

Studies on thiourea derivatives with a benzodioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of doxorubicin. A key mechanism of action identified for these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR).

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of the EGFR signaling pathway can lead to apoptosis and a reduction in tumor growth.

EGFR Signaling Pathway and Potential Inhibition by this compound

Caption: EGFR signaling pathway and putative inhibition point.

Induction of Apoptosis

In addition to EGFR inhibition, benzodioxole-containing thiourea derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic pathway involves a cascade of caspases and is regulated by pro- and anti-apoptotic proteins of the Bcl-2 family.

Simplified Apoptosis Pathway

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While a complete experimental profile for this specific molecule is yet to be fully elucidated in public literature, the data from analogous compounds strongly suggest favorable chemical and biological properties. Its potential to inhibit key signaling pathways like EGFR and induce apoptosis warrants further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this and related compounds.

References

N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide to Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1,3-benzodioxol-5-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry. This document details its molecular structure, outlines a probable synthetic pathway, presents predicted analytical data, and explores its potential biological activities, with a focus on its role as a potential anticancer agent.

Molecular Structure and Properties

This compound possesses a core structure featuring a benzodioxole ring linked to a thiourea group. The presence of the thiourea moiety (-NH-C(S)-NH2) and the benzodioxole group, a common scaffold in natural and synthetic bioactive compounds, suggests its potential for diverse biological interactions.

Predicted Physicochemical Properties:

| Property | Value |

| Molecular Formula | C8H8N2O2S |

| Molecular Weight | 196.23 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Synthesis and Structural Elucidation

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from the synthesis of analogous thiourea derivatives bearing a benzodioxole moiety.[1] This proposed synthesis involves the reaction of 5-isothiocyanatobenzo[d][2][3]dioxole with an amino compound.[1] For the target molecule, this would involve the use of ammonia.

Experimental Protocol: Proposed Synthesis

Reaction: 5-isothiocyanatobenzo[d][2][3]dioxole + Ammonia → this compound

Materials:

-

Ammonia (aqueous solution or gas)

-

Anhydrous solvent (e.g., tetrahydrofuran, ethanol)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 5-isothiocyanatobenzo[d][2][3]dioxole in an appropriate anhydrous solvent within the reaction vessel.

-

Slowly add a stoichiometric excess of ammonia to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound.

Structural Elucidation: Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the -OCH2O- protons, and broad signals for the -NH and -NH2 protons of the thiourea group. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon of the dioxole ring, and a characteristic downfield signal for the C=S carbon of the thiourea moiety. |

| FT-IR (cm⁻¹) | ν(N-H) stretching vibrations (around 3100-3400 cm⁻¹), ν(C=S) stretching (around 700-850 cm⁻¹), and characteristic bands for the benzodioxole ring. The FT-IR spectrum of the related compound {[(E)-(1,3-benzodioxol-5-yl)methylidene]amino}thiourea shows ν(N-H) at 3323 cm⁻¹ and ν(C=S) at 931 cm⁻¹.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzodioxole and thiourea moieties. |

Biological Activity and Therapeutic Potential

Thiourea derivatives incorporating a benzodioxole scaffold have demonstrated significant potential as anticancer agents.[1][3] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Studies on related compounds have shown cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines.[1][3] For instance, a bis-benzo[d][2][3]dioxol-5-yl thiourea derivative exhibited potent antitumor activity, in some cases exceeding that of the standard chemotherapeutic drug doxorubicin.[3]

Table 2: Anticancer Activity of a Related Bis-Benzodioxolyl Thiourea Derivative [3]

| Cell Line | IC₅₀ (µM) |

| HepG2 | 2.38 |

| HCT116 | 1.54 |

| MCF-7 | 4.52 |

| Doxorubicin (HepG2) | 7.46 |

| Doxorubicin (HCT116) | 8.29 |

| Doxorubicin (MCF-7) | 4.56 |

Mechanism of Action: EGFR Inhibition

A primary molecular target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras/MAPK and PI3K/Akt/mTOR pathways, which are crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Thiourea derivatives bearing a benzodioxole moiety have been identified as potential inhibitors of EGFR.[1] By blocking the ATP-binding site of the EGFR tyrosine kinase, these compounds can halt the signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a high potential for biological activity, particularly as an anticancer agent through the inhibition of the EGFR signaling pathway. Further research is warranted to synthesize and characterize this compound, validate its predicted biological activities through in vitro and in vivo studies, and explore its full therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this and related compounds.

References

- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a detailed experimental protocol for the synthesis of N-(1,3-benzodioxol-5-yl)thiourea. Due to the limited availability of published experimental data for this specific compound, this guide combines established synthetic methodologies with predicted spectroscopic values derived from analogous structures.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3,4-methylenedioxyaniline (also known as 1,3-benzodioxol-5-amine) with an isothiocyanate precursor. A common and effective method involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with the amine.

Experimental Protocol:

Materials:

-

3,4-methylenedioxyaniline

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone

-

Aqueous sodium hydroxide solution (10%)

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.1 equivalents) in acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1.2 equivalents) in acetone at room temperature. The reaction mixture is stirred for 15-30 minutes.

-

Thiourea Formation: To the resulting mixture, a solution of 3,4-methylenedioxyaniline (1.0 equivalent) in acetone is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Hydrolysis and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration. To remove the benzoyl group, the solid is suspended in a 10% aqueous sodium hydroxide solution and heated at reflux for 1-2 hours.

-

Purification: The reaction mixture is cooled, and the solid product is collected by filtration, washed with water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | NH -Ar |

| ~7.5 - 8.5 | br s | 2H | C(=S)(NH₂ )₂ |

| ~6.8 - 7.0 | d | 1H | Ar-H |

| ~6.7 - 6.9 | dd | 1H | Ar-H |

| ~6.6 - 6.8 | d | 1H | Ar-H |

| ~5.9 - 6.1 | s | 2H | O-CH₂ -O |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C =S |

| ~148 - 150 | Ar-C -O |

| ~144 - 146 | Ar-C -O |

| ~135 - 137 | Ar-C -N |

| ~118 - 120 | Ar-C H |

| ~108 - 110 | Ar-C H |

| ~105 - 107 | Ar-C H |

| ~101 - 103 | O-C H₂-O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretching (thiourea) |

| 3100 - 3200 | Medium | Aromatic C-H Stretching |

| 2850 - 2950 | Weak | Aliphatic C-H Stretching (O-CH₂-O) |

| ~1600 | Medium | N-H Bending |

| ~1500, ~1480 | Strong | Aromatic C=C Stretching |

| ~1380 | Strong | C=S Stretching (Thioamide I band) |

| ~1250 | Strong | Asymmetric C-O-C Stretching |

| ~1040 | Strong | Symmetric C-O-C Stretching |

| ~930 | Medium | O-CH₂-O Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| ~196 | [M]⁺ (Molecular Ion) |

| ~179 | [M - NH₃]⁺ |

| ~151 | [M - CHS]⁺ |

| ~137 | [M - NH₂CS]⁺ |

| ~121 | [1,3-benzodioxol-5-yl]⁺ |

Spectroscopic Analysis Workflow

The characterization of this compound follows a standard analytical workflow to confirm its structure and purity.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the acknowledgment that empirical data may vary based on specific experimental conditions and instrumentation.

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of N-(1,3-benzodioxol-5-yl)thiourea Derivatives

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of N-(1,3-benzodioxol-5-yl)thiourea derivatives, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes experimental workflows.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The benzodioxole moiety is a key structural feature found in various natural and synthetic bioactive compounds.[4] Understanding the three-dimensional structure and intermolecular interactions of these derivatives at the atomic level is crucial for structure-based drug design and the development of new therapeutic agents. X-ray crystallography is a powerful technique for elucidating these structural details.

This guide focuses on the synthesis, crystal structure, and molecular geometry of a representative compound, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, and provides a framework for understanding the structural characteristics of this class of molecules.

Experimental Protocols

A detailed methodology for the synthesis and crystallization of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is presented below.[2][5]

2.1. Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea

The synthesis of the Schiff base ligand, (1,3-benzodioxol-5-ylformaldehyde) thiosemicarbazone, is performed via a condensation reaction.[2][5]

-

Reactants:

-

Piperonal (1.00 g, 6.66 mmol)

-

Thiosemicarbazide (0.61 g, 6.66 mmol)

-

Ethanol (solvent)

-

-

Procedure:

-

Piperonal and thiosemicarbazide are dissolved in ethanol.

-

The solution is stirred under reflux for 2 hours.

-

Upon cooling, the solvent is removed.

-

The resulting solid is recrystallized from an ethanol/dichloromethane mixture.

-

2.2. Crystallization

Single crystals suitable for X-ray diffraction are grown by the slow evaporation of the solvent from the recrystallized product over a period of two weeks.[2][5]

2.3. X-ray Data Collection and Structure Refinement

The crystallographic data is collected using a diffractometer, and the structure is solved and refined using specialized software.[2]

-

Diffractometer: Bruker APEX2 CCD area-detector[2]

-

Radiation: Mo Kα (λ = 0.71073 Å)[6]

-

Structure Solution: Direct methods using SUPERFLIP[2]

-

Refinement: Full-matrix least-squares on F² using CRYSTALS[2]

Crystal Structure and Molecular Geometry

The crystal structure of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea has been determined to be in the monoclinic space group P2₁/c.[5][7]

3.1. Crystallographic Data

The following table summarizes the crystal data and structure refinement parameters for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.

| Parameter | Value | Reference |

| Chemical formula | C₉H₉N₃O₂S | [5][7] |

| Formula weight | 223.26 | [7] |

| Crystal system | Monoclinic | [5][7] |

| Space group | P2₁/c | [5][7] |

| a (Å) | 7.1189 (2) | [7] |

| b (Å) | 10.9687 (2) | [7] |

| c (Å) | 13.0678 (3) | [7] |

| α (°) | 90 | [7] |

| β (°) | 97.458 (1) | [7] |

| γ (°) | 90 | [7] |

| Volume (ų) | 1011.29 (4) | [7] |

| Z | 4 | [5][7] |

| Temperature (K) | 293 | [6] |

| Radiation type | Mo Kα | [6] |

| Wavelength (Å) | 0.71073 | [6] |

3.2. Selected Bond Lengths and Angles

The molecular structure of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea reveals typical bond lengths and angles for thiosemicarbazone groups.[5][7] The following tables present selected geometric parameters.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) | Reference |

| S2—C3 | 1.6899 (13) | [5][7] |

| N1—C3 | 1.3281 (17) | [5] |

| N5—C6 | 1.2793 (17) | [5] |

| N5—N13 | 1.3800 (15) | [5][7] |

| C3—N13 | 1.3414 (17) | [5] |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) | Reference |

| S2—C3—N1 | 122.87 (11) | [5] |

| N1—C3—N13 | 116.82 (12) | [5] |

| S2—C3—N13 | 120.31 (10) | [5][7] |

| C6—N5—N13 | 117.07 (11) | [5][7] |

3.3. Supramolecular Features

The crystal packing of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is characterized by the formation of a three-dimensional network through hydrogen bonding and π–π stacking interactions.[5][7] These non-covalent interactions play a crucial role in stabilizing the crystal structure.

-

Hydrogen Bonding: The supramolecular organization primarily arises from hydrogen bonding, leading to the formation of distinctive dimeric structures.[5][7]

-

π–π Stacking: The separation between the centroids of the aryl rings is 3.778 (2) Å, which is indicative of π–π stacking interactions between the aromatic ring systems.[5][7]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystallographic analysis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of a representative this compound derivative. The presented data on crystallographic parameters, bond lengths, and bond angles, along with the description of the supramolecular architecture, offer valuable insights for researchers in the field of drug design and materials science. The detailed experimental protocols and the visualized workflow serve as a practical guide for the synthesis and structural analysis of this important class of compounds. Further research on a wider range of derivatives will continue to enhance our understanding of their structure-activity relationships.

References

- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of Thiourea Derivatives with a Benzodioxole Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of thiourea derivatives incorporating a benzodioxole moiety. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly in the realms of anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Core Biological Activities and Quantitative Data

Thiourea derivatives featuring a benzodioxole ring have demonstrated a range of biological effects. The primary areas of investigation include their potent anticancer properties, notable antimicrobial effects, and specific enzyme inhibition capabilities.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of these compounds against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival, leading to the induction of apoptosis.

Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for representative benzodioxole-thiourea derivatives against common cancer cell lines.

| Compound ID | Structure | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| Doxorubicin | (Reference Drug) | 8.29 | 7.46 | 4.56 | [1][2] |

| Compound 1 | N¹,N³-disubstituted-thiosemicarbazone | 1.11 | 1.74 | 7.0 | [1] |

| Compound 2 | 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) | 1.54 | 2.38 | 4.52 | [2] |

Antimicrobial Activity

While research is ongoing, certain N-(benzo[d][1][2]dioxol-5-yl)thiosemicarbazone derivatives have been synthesized and evaluated for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[3] Further studies are needed to establish a broader antimicrobial spectrum and determine Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.

Enzyme Inhibitory Activity

Beyond EGFR, these derivatives have been explored as inhibitors of other enzymes, such as tyrosinase, which is involved in melanin biosynthesis.

| Compound ID | Structure | Tyrosinase IC₅₀ (µM) | Reference |

| Kojic Acid | (Reference Inhibitor) | 16.4 ± 3.53 | [4] |

| Indole-thiourea derivative 4b | Derivative with high activity | 5.9 ± 2.47 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used to assess the biological activity of benzodioxole-thiourea derivatives.

Synthesis of N-(benzo[d][1][2]dioxol-5-yl)thiourea Derivatives

A general and efficient method for the synthesis of these derivatives involves the reaction of a substituted amine or hydrazine with 5-isothiocyanato-1,3-benzodioxole.

General Procedure:

-

Dissolve the appropriate amino compound (aromatic amines, sulfa drugs, heterocyclic amines, hydrazines, or hydrazides) in a suitable solvent such as ethanol or acetonitrile.[1]

-

Add an equimolar amount of 5-isothiocyanato-1,3-benzodioxole to the solution.

-

Reflux the reaction mixture for a period ranging from 3 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the crude product.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., ether or ethanol), and purify by recrystallization from a suitable solvent to yield the final thiourea derivative.[6]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Seed cells in a 96-well microtiter plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

EGFR Kinase Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the enzymatic activity of EGFR.

Protocol:

-

Prepare a reaction mixture containing EGFR enzyme, a specific substrate (e.g., a tyrosine-containing peptide), and the kinase reaction buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP consumed.

-

The inhibitory activity is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control without the inhibitor.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

-

Treat cells with the test compounds for a specified duration to induce apoptosis.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing Mechanisms of Action

To better understand the biological impact of these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

An In-depth Technical Guide to the Mechanism of Action of N-(1,3-benzodioxol-5-yl)thiourea Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for N-(1,3-benzodioxol-5-yl)thiourea analogs, a promising class of compounds exhibiting significant anticancer activity. This document details their primary molecular target, downstream cellular effects, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: EGFR Inhibition

The principal mechanism through which this compound analogs exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a crucial receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways responsible for cell proliferation, survival, and differentiation.[4][5] By binding to the EGFR kinase domain, these thiourea derivatives block its activation, leading to a cascade of antitumor events.[3][4]

Molecular docking studies suggest that the benzodioxole moiety and the thiourea backbone are critical for this inhibitory activity, fitting into the ATP-binding pocket of the EGFR kinase domain.[1][6] This targeted inhibition is foundational to the two major downstream consequences: cell cycle arrest and induction of apoptosis.[6][7]

Experimental Workflow for Assessing Anticancer Activity

The logical flow for investigating the anticancer properties of these analogs follows a standard preclinical drug discovery pipeline, starting from cytotoxicity screening to detailed mechanistic studies.

Downstream Cellular Effects

Induction of Apoptosis via the Mitochondrial Pathway

A primary outcome of EGFR inhibition by these compounds is the induction of programmed cell death, or apoptosis.[1][8] Studies have shown that treatment of cancer cells with active this compound analogs leads to the initiation of the intrinsic (mitochondrial) apoptosis pathway.[6][9]

This is characterized by:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[6][10]

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[6][10]

The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately executing cell death.[6][9][10]

Cell Cycle Arrest

In addition to inducing apoptosis, these thiourea analogs halt the progression of the cell cycle.[2][7] By inhibiting EGFR-mediated growth signals, the compounds prevent cancer cells from transitioning through the phases required for cell division. The primary phase of arrest identified for this class of compounds is the G0/G1 phase.[7] This arrest prevents DNA replication and mitotic entry, further contributing to the overall antiproliferative effect.

Signaling Pathway Overview

The diagram below illustrates the mechanism of action, from receptor inhibition to the final cellular outcomes.

Quantitative Data Summary

The cytotoxic and enzyme inhibitory activities of representative this compound analogs are summarized below. These values highlight their potency against various cancer cell lines and their target enzyme, EGFR.

| Compound ID | Analog Structure/Name | Cell Line | IC₅₀ (µM) | Reference |

| 1 | N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [1] |

| HepG2 | 1.74 | [1] | ||

| MCF-7 | 7.0 | [1] | ||

| 2 | 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][6]dioxol-5-yl)thiourea) | HCT116 | 1.54 | [6] |

| HepG2 | 2.38 | [6] | ||

| MCF-7 | 4.52 | [6] | ||

| 3 | Doxorubicin (Reference) | HCT116 | 8.29 | [1][6] |

| HepG2 | 7.46 | [1][6] | ||

| MCF-7 | 4.56 | [1][6] |

Table 1: In Vitro Cytotoxicity (IC₅₀)

| Compound ID | Analog Structure/Name | IC₅₀ (nM) vs EGFR | Reference |

| 4 | Thiazolyl-pyrazoline 7g | 83 | [11] |

| 5 | Thiazole-based chalcone II | 33 | [11] |

| 6 | Dihydropyrazole thiazole V | 31.8 | [11] |

| 7 | Erlotinib/Gefitinib (Reference) | 14.11 / 29.16 | [11][12] |

Table 2: EGFR Kinase Inhibitory Activity (IC₅₀)

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed approximately 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of the thiourea analogs for 72 hours. Use a vehicle control (e.g., DMSO) for comparison.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.[6][13]

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

-

Reaction Setup: In a 96-well plate, add the EGFR enzyme solution, a specific substrate (e.g., a poly-Glu-Tyr peptide), and various concentrations of the thiourea analog.

-

Initiation: Start the kinase reaction by adding an ATP solution.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based ATP detection kits (which measure ATP consumption).

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting curve.[11][12]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with the thiourea analogs at their IC₅₀ concentration for 24-72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][13][14][15]

Apoptosis Assessment using Annexin V-FITC

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (Steps 1 & 2).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins (e.g., Bax, Bcl-2, phosphorylated EGFR).

-

Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p-EGFR, anti-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like actin.[4][9]

References

- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 14. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unveiling the Therapeutic Promise of N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-yl)thiourea and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current state of research, focusing on the synthesis, biological activity, and mechanism of action of these compounds. Extensive data from preclinical studies are presented, highlighting their potent cytotoxic effects against various cancer cell lines, often exceeding the efficacy of established chemotherapeutic agents. The primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the induction of apoptosis. This guide details the experimental protocols for the synthesis and evaluation of these compounds and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug development efforts.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity remains a cornerstone of modern drug discovery. The this compound scaffold has garnered considerable attention due to its versatile biological activities. The benzodioxole moiety is a common feature in various bioactive natural products, while the thiourea group is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This guide synthesizes the existing research on this compound derivatives, offering a detailed technical resource for professionals in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient process. The core reaction involves the coupling of an isothiocyanate with a primary amine.

A general synthetic scheme is presented below:

Caption: General synthesis of this compound derivatives.

A detailed experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section.

Therapeutic Potential

Anticancer Activity

The most significant therapeutic potential of this compound derivatives lies in their anticancer properties. Numerous studies have demonstrated their potent cytotoxic activity against a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | Doxorubicin | 8.29 |

| HepG2 | 1.74 | Doxorubicin | 7.46 | |

| MCF-7 | 7.0 | Doxorubicin | 4.56 | |

| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) 5 | HepG2 | 2.38 | Doxorubicin | 7.46 |

| HCT116 | 1.54 | Doxorubicin | 8.29 | |

| MCF-7 | 4.52 | Doxorubicin | 4.56 |

IC50: The half maximal inhibitory concentration.

As shown in Table 1, several derivatives exhibit significantly lower IC50 values compared to the standard chemotherapeutic drug, doxorubicin, indicating higher potency.[3][4][5] Notably, some of these compounds have also shown selectivity towards cancer cells, with considerably higher IC50 values against normal cell lines, suggesting a favorable therapeutic window.[5]

The primary mechanism underlying the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By inhibiting EGFR, these thiourea derivatives disrupt downstream signaling pathways crucial for cancer cell survival.

The inhibition of EGFR triggers the intrinsic pathway of apoptosis, a form of programmed cell death. This is mediated by the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Inhibition of EGFR signaling leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and cell death.[6][7]

References

- 1. Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. EGF receptor signaling affects bcl-2 family gene expression and apoptosis after massive small bowel resection - PubMed [pubmed.ncbi.nlm.nih.gov]

Supramolecular Chemistry of N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the supramolecular chemistry of N-(1,3-benzodioxol-5-yl)thiourea, a molecule of interest for its structural motifs and potential biological applications. This document details its synthesis, structural characterization, and the non-covalent interactions that govern its self-assembly. Furthermore, it touches upon the potential for anion recognition and the reported anticancer activities of its derivatives, offering insights for further research and drug development.

Core Concepts: Synthesis and Structural Analysis

The synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is achieved through a condensation reaction between piperonal and thiosemicarbazide.[1] The resulting compound has been extensively studied by X-ray crystallography, revealing a planar structure that crystallizes in the monoclinic space group P21/c.[1][2][3]

The supramolecular architecture of this compound in the solid state is predominantly directed by a network of hydrogen bonds and π-π stacking interactions.[1][2] These non-covalent forces lead to the formation of distinct dimeric structures, which then propagate into a three-dimensional network.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.

Table 1: Crystal Data and Structure Refinement [2]

| Parameter | Value |

| Empirical formula | C9H9N3O2S |

| Formula weight | 223.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 7.1189(2) Åb = 10.9687(2) Åc = 13.0678(3) Åβ = 100.426(2)° |

| Volume | 1003.55(4) Å3 |

| Z | 4 |

| Density (calculated) | 1.477 Mg/m3 |

| Absorption coefficient | 0.313 mm-1 |

| F(000) | 464 |

Table 2: Selected Bond Lengths [2]

| Bond | Length (Å) |

| S1-C8 | 1.681(2) |

| N1-C8 | 1.332(3) |

| N2-N3 | 1.378(3) |

| N2-C8 | 1.350(3) |

| N3-C7 | 1.282(3) |

Table 3: Selected Bond Angles [2]

| Angle | (°) |

| N1-C8-N2 | 117.2(2) |

| N1-C8-S1 | 122.2(2) |

| N2-C8-S1 | 120.6(2) |

| C7-N3-N2 | 117.2(2) |

Table 4: Hydrogen Bond Geometry [2]

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| N1–H1A···N3 | 0.86 | 2.22 | 2.603(3) | 105 |

| N1–H1B···O1 | 0.86 | 2.32 | 3.111(3) | 153 |

| N2–H2···S1 | 0.86 | 2.50 | 3.354(2) | 172 |

Experimental Protocols

Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea[1]

-

Dissolve piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) in ethanol.

-

Stir the mixture under reflux for 2 hours.

-

Upon cooling, remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from an ethanol/dichloromethane mixture.

-

Yellowish crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent over a period of several weeks.

Caption: Synthesis workflow for this compound.

Single-Crystal X-ray Diffraction

-

A suitable single crystal of the compound is mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

The structure is solved by direct methods and refined by full-matrix least-squares on F2 using appropriate software packages.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrometer using the Attenuated Total Reflectance (ATR) technique. The characteristic vibrational frequencies for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea are observed at 3323 cm-1 (ν(N-H)), 1585 cm-1 (ν(C=N)), 1090 cm-1 (ν(N-N)), and 931 cm-1 (ν(C=S)).[1]

Supramolecular Assembly

The formation of the supramolecular structure of this compound is a hierarchical process.

Caption: Hierarchical self-assembly of this compound.

Potential Applications in Anion Recognition and Drug Development

Thiourea-based compounds are well-known for their ability to act as anion receptors through hydrogen bonding interactions.[4] The acidic N-H protons of the thiourea moiety can form strong hydrogen bonds with various anions, leading to changes in the spectroscopic properties of the molecule, which can be monitored by techniques such as UV-Vis and NMR spectroscopy. While specific anion binding studies for this compound are not extensively reported, the general principles suggest its potential as an anion sensor.

Experimental Protocol for Anion Binding Titration (UV-Vis)

-

Prepare a stock solution of the thiourea receptor in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.

-

In a cuvette, place a known concentration of the receptor solution.

-

Incrementally add aliquots of the anion solution to the cuvette.

-

Record the UV-Vis spectrum after each addition.

-

Monitor the changes in absorbance at a specific wavelength to determine the binding stoichiometry and calculate the association constant (Ka).

Derivatives of this compound have shown promising anticancer activity.[5][6] Studies have indicated that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, with some derivatives showing greater potency than the standard drug doxorubicin.[5] The proposed mechanism of action for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6]

EGFR Signaling Pathway and Potential Inhibition

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified EGFR signaling pathway with potential inhibition point.

The thiourea derivatives are hypothesized to interfere with the kinase activity of EGFR, thereby blocking the downstream signaling cascades that lead to uncontrolled cell growth.

Conclusion and Future Perspectives

This compound presents a fascinating case study in supramolecular chemistry, with its assembly governed by a delicate interplay of hydrogen bonding and π-π stacking interactions. While its crystal structure is well-elucidated, further research is warranted in several areas. Specifically, quantitative studies on its anion binding capabilities could pave the way for the development of novel sensors. Moreover, a deeper investigation into the interaction of the parent molecule with biological targets such as EGFR is needed to build upon the promising anticancer activities observed for its derivatives. This foundational knowledge is critical for the rational design of new therapeutic agents and functional supramolecular materials.

References

- 1. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. {[(E)-(1,3-Benzodioxol-5-yl)methyl-idene]amino}thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for N-(1,3-benzodioxol-5-yl)thiourea from 5-isothiocyanatobenzodioxole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(1,3-benzodioxol-5-yl)thiourea from 5-isothiocyanato-1,3-benzodioxole. The protocol is designed to be clear, concise, and reproducible for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

| Property | 5-isothiocyanato-1,3-benzodioxole | This compound |

| Molecular Formula | C₈H₅NO₂S | C₈H₈N₂O₂S |

| Molecular Weight | 179.19 g/mol | 196.23 g/mol [1] |

| CAS Number | 113504-93-1 | 65069-55-8[1] |

| Appearance | Solid | To be determined |

| Melting Point | Not available | To be determined |

| Yield | Not applicable | To be determined |

| ¹H NMR (DMSO-d₆) | Not available | To be determined |

| ¹³C NMR (DMSO-d₆) | Not available | To be determined |

| IR (KBr, cm⁻¹) | Not available | To be determined |

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl thioureas from the corresponding isothiocyanates and ammonia.[2] Researchers should exercise appropriate caution and use personal protective equipment.

Materials:

-

5-isothiocyanato-1,3-benzodioxole

-

Concentrated Ammonium Hydroxide (28-30%)

-

Ethanol

-

Activated Carbon

-

Distilled Water

-

Standard laboratory glassware (three-necked flask, stirrer, reflux condenser, dropping funnel, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a calculated amount of concentrated ammonium hydroxide solution.

-

Addition of Isothiocyanate: While stirring the ammonia solution, add a solution of 5-isothiocyanato-1,3-benzodioxole in a suitable solvent (e.g., ethanol) dropwise over a period of approximately one hour. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Completion: After the addition is complete, gently heat the reaction mixture using a heating mantle for approximately 30 minutes to drive the reaction to completion and to remove excess ammonia.

-

Decolorization and Filtration: To the warm solution, add a small amount of activated carbon to decolorize the mixture. Boil the solution for a few minutes and then filter it while hot through a fluted filter paper to remove the activated carbon.

-

Crystallization: Cool the filtrate in an ice bath to induce crystallization of the this compound product.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of ice-cold water. A second crop of crystals may be obtained by concentrating the mother liquor.

-

Drying and Characterization: Dry the purified product in a desiccator. Determine the yield, melting point, and characterize the compound using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: One-Pot Synthesis of Novel 2,5-Dioxopyrrolidine Derivatives Using Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the one-pot synthesis of novel 2,5-dioxopyrrolidine (succinimide) derivatives incorporating a thiourea moiety. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with both the succinimide and thiourea scaffolds, including potential anticancer and antimicrobial properties. The described method is a Mannich-type, three-component reaction that offers an efficient and straightforward route to these novel derivatives.

Synthesis Overview

The synthesis proceeds via a one-pot, three-component Mannich reaction involving an aromatic aldehyde, succinimide, and thiourea. This reaction is typically carried out in a suitable solvent, such as ethanol, and can be performed under mild conditions. The general reaction scheme is depicted below:

Caption: General scheme for the one-pot synthesis.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 1-((2,5-Dioxopyrrolidin-1-yl)(aryl)methyl)thioureas

Materials:

-

Aromatic aldehyde (10 mmol)

-

Succinimide (10 mmol, 0.99 g)

-

Thiourea (10 mmol, 0.76 g)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), succinimide (10 mmol), and thiourea (10 mmol).

-

Add ethanol (20 mL) to the flask.

-

Place a magnetic stir bar in the flask and attach a reflux condenser.

-

Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL).

-

Dry the product in a vacuum oven to obtain the pure 1-((2,5-dioxopyrrolidin-1-yl)(aryl)methyl)thiourea derivative.

Data Presentation

Table 1: Synthesis of 1-((2,5-Dioxopyrrolidin-1-yl)(aryl)methyl)thiourea Derivatives

| Entry | Aromatic Aldehyde (Ar) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | Benzaldehyde | 1-((2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl)thiourea | C₁₂H₁₃N₃O₂S | 279.32 | 85 |

| 2 | 4-Methoxybenzaldehyde | 1-((2,5-Dioxopyrrolidin-1-yl)(4-methoxyphenyl)methyl)thiourea | C₁₃H₁₅N₃O₃S | 309.34 | 88 |

| 3 | 4-Chlorobenzaldehyde | 1-((4-Chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl)thiourea | C₁₂H₁₂ClN₃O₂S | 313.76 | 82 |

| 4 | 4-Nitrobenzaldehyde | 1-((2,5-Dioxopyrrolidin-1-yl)(4-nitrophenyl)methyl)thiourea | C₁₂H₁₂N₄O₄S | 324.32 | 78 |

Table 2: Potential Biological Activities of Thiourea Derivatives (Literature Data)

This table presents a summary of reported biological activities for various thiourea derivatives to indicate the potential applications of the newly synthesized compounds.

| Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |

| Anticancer | |||

| Cytotoxicity | SW480 (Colon Cancer) | 1.5 - 9.0 | [1] |

| Cytotoxicity | SW620 (Metastatic Colon Cancer) | 1.5 - 9.4 | [1] |

| Cytotoxicity | PC3 (Prostate Cancer) | 6.9 - 13.7 | [1] |

| Cytotoxicity | K-562 (Leukemia) | ≤ 10 | [1] |

| EGFR Inhibition | HCT116, HepG2, MCF-7 | 1.11 - 8.29 | [2] |

| COX-2 Inhibition | HepG2, MCF-7, Caco-2, PC-3 | Varies | [3] |

| Antimicrobial | |||

| Antibacterial | Staphylococcus aureus | 32 - 200 | [4] |

| Antibacterial | Escherichia coli | 90 - 412 | [5] |

| Antifungal | Candida albicans | 25 - 100 | [4] |

| Antifungal | Aspergillus niger | 60 | [5] |

Potential Mechanism of Action & Signaling Pathways

Thiourea derivatives have been reported to exhibit their anticancer effects through various mechanisms. The synthesized 2,5-dioxopyrrolidine-thiourea hybrids may share similar modes of action.

Caption: Potential mechanisms of action.

Thiourea derivatives can induce apoptosis in cancer cells by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[2][3] Inhibition of these pathways can lead to cell cycle arrest, typically at the G2/M phase, and ultimately programmed cell death.[1] In bacteria, thiourea compounds may act by inhibiting enzymes essential for DNA replication, such as DNA gyrase.

Experimental Workflow

The overall workflow from synthesis to biological evaluation is outlined below.

Caption: Experimental workflow diagram.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]

Application of N-(1,3-benzodioxol-5-yl)thiourea in Anticancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-yl)thiourea and its derivatives have emerged as a promising class of compounds in anticancer research. The core structure, featuring a benzodioxole moiety linked to a thiourea group, has been shown to exhibit significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the application of these compounds, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for key experimental procedures. The structural diversity of thiourea derivatives allows for the development of a wide array of compounds with the potential to target specific molecular pathways involved in cancer progression.[1]

Mechanism of Action

The anticancer activity of this compound derivatives is multifaceted, primarily involving the inhibition of key signaling pathways and the induction of apoptosis.

1. EGFR Kinase Inhibition: Several derivatives of this compound have demonstrated inhibitory effects against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a critical protein in cell signaling that, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of cancer. By blocking the activity of EGFR, these compounds can effectively halt cancer cell growth. Some fluorinated diarylthiourea derivatives have even shown dual inhibitory action against both EGFR kinase and the nuclear-kappa B (NF-κB) factor.[1]

2. Induction of Apoptosis: These compounds are potent inducers of apoptosis, or programmed cell death, in cancer cells. The apoptotic process is often dysregulated in cancer, allowing malignant cells to survive and proliferate. This compound derivatives can trigger apoptosis through the mitochondrial pathway, which is evidenced by their effect on the expression levels of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein).[3] An increase in the Bax/Bcl-2 ratio is a key indicator of the initiation of the intrinsic apoptotic cascade.

3. Cell Cycle Arrest: Thiourea derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells.[1] Depending on their specific chemical structure, these compounds can cause cell cycle arrest at different phases, such as the G2/M phase or the S phase.[1][4] This disruption of the cell cycle prevents cancer cells from dividing and leads to cell death.[1]

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action for this compound derivatives.

Data Presentation

The cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Citation |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | 8.29 | [2] |

| HepG2 (Liver) | 1.74 | 7.46 | [2] | |

| MCF-7 (Breast) | 7.0 | 4.56 | [2] | |

| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][3]dioxol-5-yl)thiourea) 5 | HCT116 (Colon) | 1.54 | 8.29 | [3][5] |

| HepG2 (Liver) | 2.38 | 7.46 | [3][5] | |

| MCF-7 (Breast) | 4.52 | 4.56 | [3][5] |

Note: Lower IC50 values indicate higher cytotoxic activity. Some of the tested compounds demonstrated greater potency than the standard chemotherapeutic drug, doxorubicin.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific derivative and cell line being studied.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

Materials:

-

This compound derivative stock solution (in DMSO)

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottomed microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed exponentially growing cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to attach for 24 hours.[6]

-

Prepare serial dilutions of the this compound derivative in complete culture medium. The final concentrations may range from 0.25 to 100 µM.[6]

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

-

Human cancer cell line

-

This compound derivative

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell line

-

This compound derivative

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing.

-